molecular formula C15H11BrN2O B12887404 4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline CAS No. 89752-95-4

4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline

Cat. No.: B12887404
CAS No.: 89752-95-4
M. Wt: 315.16 g/mol
InChI Key: REIUKZJTFTUQFW-UHFFFAOYSA-N
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Description

4-(5-(4-Bromophenyl)oxazol-2-yl)aniline is a chemical compound with the molecular formula C15H11BrN2O. It is a member of the oxazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound features an oxazole ring substituted with a bromophenyl group and an aniline moiety, making it a versatile molecule for various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions

4-(5-(4-Bromophenyl)oxazol-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(5-(4-Bromophenyl)oxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-(4-Chlorophenyl)oxazol-2-yl)aniline
  • 4-(5-(4-Fluorophenyl)oxazol-2-yl)aniline
  • 4-(5-(4-Methylphenyl)oxazol-2-yl)aniline

Uniqueness

4-(5-(4-Bromophenyl)oxazol-2-yl)aniline is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate for the synthesis of more complex molecules . Additionally, the bromine atom can enhance the compound’s biological activity, making it a valuable candidate for drug development and other applications .

Properties

CAS No.

89752-95-4

Molecular Formula

C15H11BrN2O

Molecular Weight

315.16 g/mol

IUPAC Name

4-[5-(4-bromophenyl)-1,3-oxazol-2-yl]aniline

InChI

InChI=1S/C15H11BrN2O/c16-12-5-1-10(2-6-12)14-9-18-15(19-14)11-3-7-13(17)8-4-11/h1-9H,17H2

InChI Key

REIUKZJTFTUQFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(O2)C3=CC=C(C=C3)Br)N

Origin of Product

United States

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